molecular formula C8H6F3NO B1323400 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone CAS No. 358780-14-0

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B1323400
CAS No.: 358780-14-0
M. Wt: 189.13 g/mol
InChI Key: NAUKVLRFGMDIAN-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor agonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is employed in the development of agrochemicals and materials science.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Mechanism of Action

Mode of Action

It is suggested that it could be used as a novel gpr119 agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case would be the GPR119 receptor.

Biochemical Pathways

If it acts as a GPR119 agonist, it may be involved in regulating glucose homeostasis and enhancing insulin secretion

Result of Action

As a potential GPR119 agonist, it might stimulate insulin secretion, contributing to the regulation of blood glucose levels . More research is needed to confirm these effects and understand the compound’s overall impact on cellular function.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .

Preparation Methods

The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium, followed by the addition of N,N-dimethylaminoacetamide . The reaction is carried out at -78°C and then allowed to warm to room temperature overnight. The product is then extracted and purified using column chromatography. Another method involves the reaction of N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide with methylmagnesium bromide in tetrahydrofuran.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUKVLRFGMDIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619317
Record name 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358780-14-0
Record name 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Trifluoromethyl-pyridin-3-yl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide (0.685 g, 2.92 mmol) in THF (20 mL). Add methylmagnesium bromide (3.0 M in EtO2, 1.950 mL, 5.850 mmol). Stir the mixture for 16 hours. Pour the reaction mixture into a saturated NaHCO3 aqueous solution (20 mL). Extract with EtOAc (3×20 mL). Wash the combined organic extracts with water (30 mL) and saturated sodium chloride (2×30 mL). Dry the organic extracts over sodium sulfate; filter; collect the filtrate; and concentrate the filtrate under reduced pressure to give the title compound (0.545 g, 98%) as a light yellow solid. 1H NMR (400.43 MHz, d6-DMSO) δ 9.21-9.21 (m, 1H), 8.51-8.49 (m, 1H), 8.03 (d, J=8.2 Hz, 1H), 2.64 (s, 3H).
Quantity
0.685 g
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reactant
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Quantity
20 mL
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1.95 mL
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20 mL
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reactant
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Yield
98%

Synthesis routes and methods II

Procedure details

N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide (19.1 g, 81.6 mmol) was dissolved in tetrahydrofuran (410 mL). The system was purged with N2 and then cooled to 0° C. 1.4 M of methylmagnesium bromide in toluene/THF (75:25) (87.4 mL, 122.4 mmol) was added dropwise using an additional funnel. At the end of the addition the mixture was cloudy off-white. The mixture was stirred at 0° C. for 1 hour and carefully quenched by dropwise addition of 1 M aq. HCl (150 mL) and diluted with ethyl ether (300 mL) and EtOAc (100 mL). The organic layer was separated and washed with 0.1 M aq. NaOH (200 mL) and brine (2×50 mL), dried (Na2SO4), and concentrated to yield a light yellow solid (15.04 g, 98%).
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene THF
Quantity
87.4 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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